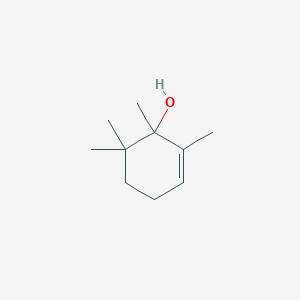

1,2,6,6-Tetramethylcyclohex-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

51036-25-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1,2,6,6-tetramethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-8-6-5-7-9(2,3)10(8,4)11/h6,11H,5,7H2,1-4H3 |

InChI Key |

HWJBIBYIVZIZDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(C1(C)O)(C)C |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Studies of 1,2,6,6 Tetramethylcyclohex 2 En 1 Ol Transformations

General Reactivity of the Cyclohexenol (B1201834) Moiety

The chemical behavior of 1,2,6,6-tetramethylcyclohex-2-en-1-ol is dictated by the interplay of its two primary functional groups: the olefinic double bond and the secondary alcohol. These groups can react independently or in concert to yield a variety of transformation products.

The carbon-carbon double bond in the cyclohexene (B86901) ring is a region of high electron density, making it susceptible to attack by electrophiles. Common transformations include addition reactions where the π-bond is broken and two new σ-bonds are formed. researchgate.net

Electrophilic Addition: Reagents like hydrogen halides (H-X) and halogens (X₂) can add across the double bond. The mechanism typically involves the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation.

Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), molecular hydrogen (H₂) can add across the double bond in a syn-addition fashion, resulting in the corresponding saturated alcohol, 1,2,6,6-tetramethylcyclohexanol. researchgate.net

Epoxidation: Peroxy acids (e.g., m-CPBA) react with the olefin to form an epoxide. This reaction is stereospecific, with the oxygen atom adding to the same face of the double bond.

Allylic Oxidation: The allylic position (the carbon atom adjacent to the double bond) is also a site of reactivity. Oxidation can occur at this position to introduce a carbonyl or hydroxyl group, often proceeding through a radical-chain mechanism. rsc.orgresearchgate.net For instance, the allylic oxidation of cyclohexene can yield products like 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Mechanistic Feature |

| Hydrogenation | H₂, Catalyst (Pd, Pt) | Saturated Alcohol | Syn-addition of hydrogen |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkane | Anti-addition via halonium ion |

| Hydrohalogenation | H-X (e.g., HBr) | Haloalkane | Markovnikov addition via carbocation |

| Epoxidation | m-CPBA | Epoxide | Concerted, stereospecific syn-addition |

| Allylic Oxidation | O₂, Catalyst | α,β-Unsaturated Ketone/Alcohol | Radical-chain mechanism |

The secondary alcohol group is a versatile functional handle that can undergo a range of reactions, including oxidation, esterification, and conversion into a good leaving group for substitution or elimination. chemicalbook.com

Oxidation: Secondary alcohols are readily oxidized to ketones. chemicalbook.comnih.gov Common oxidizing agents include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation reagents. In the case of this compound, oxidation yields the corresponding α,β-unsaturated ketone, 2,6,6-trimethyl-2-cyclohexen-1-one. nih.gov The conformation of the hydroxyl group (axial vs. equatorial) can influence the reaction rate, with axial alcohols often reacting faster due to steric strain relief in the transition state. youtube.com

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. libretexts.org This reaction is typically catalyzed by a strong acid.

Conversion to Alkyl Halides: The hydroxyl group can be converted into a better leaving group, such as a tosylate, or directly replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.org

Dehydration: In the presence of a strong acid and heat, the alcohol can be eliminated to form an alkene. libretexts.org This dehydration reaction typically proceeds through an E1 mechanism for secondary alcohols. libretexts.org

| Reaction Type | Reagent(s) | Product Type | Mechanism |

| Oxidation | CrO₃, PCC, DMP | Ketone | Formation of chromate (B82759) ester, then elimination |

| Esterification (Fischer) | R-COOH, H⁺ | Ester | Nucleophilic acyl substitution |

| Conversion to Alkyl Chloride | SOCl₂, Pyridine | Alkyl Chloride | Sₙ2 or Sₙi |

| Dehydration | H₂SO₄, Heat | Alkene (Diene) | E1 via carbocation intermediate |

Specific Reaction Mechanisms Governing this compound

The specific structure of this compound, with its secondary allylic alcohol and gem-dimethyl group, leads to distinct mechanistic pathways.

Substitution and elimination reactions of this compound typically proceed under acidic conditions, where the hydroxyl group is protonated to form a good leaving group, water. This leads to the formation of a carbocation intermediate, favoring unimolecular (Sₙ1 and E1) pathways. libretexts.orgchemistrysteps.com

The departure of the water molecule generates a secondary, allylic carbocation at the C1 position. This carbocation is resonance-stabilized, with the positive charge delocalized between C1 and C3.

Sₙ1 Pathway: A nucleophile can attack the carbocation at either C1 or C3. Attack at C1 results in a direct substitution product, while attack at C3 leads to an allylic rearrangement product. The reaction is not stereospecific, often leading to a mixture of stereoisomers. youtube.com

E1 Pathway: A base (such as water or the conjugate base of the acid catalyst) can abstract a proton from a carbon adjacent to the carbocation. Deprotonation from the C2 methyl group or from C5 can occur. This results in the formation of a conjugated diene, which is often the thermodynamically favored product due to the increased stability of the conjugated π-system. The competition between Sₙ1 and E1 is temperature-dependent, with higher temperatures favoring the elimination pathway. youtube.com

The oxidation of this compound to 2,6,6-trimethyl-2-cyclohexen-1-one is a key transformation. The mechanism depends on the oxidant used.

Chromium-Based Oxidation: With an oxidant like chromic acid, the reaction begins with the formation of a chromate ester. A base (often water) then abstracts the proton from C1. The C-H bond breaks, and the electrons move to form the C=O double bond, while the chromium atom is reduced (typically from Cr(VI) to Cr(IV)) and departs as the leaving group. youtube.com

Radical-Chain Mechanism: In the presence of molecular oxygen and a metal catalyst, the oxidation can proceed via a free-radical chain mechanism. rsc.orgbit.edu.cn This process is initiated by the formation of a radical species. The key intermediate is often an allylic hydroperoxide, which can then decompose to form the ketone product. rsc.orgresearchgate.net This pathway is particularly relevant for allylic oxidations. researchgate.net

| Oxidant | Key Intermediate | Mechanism Type | Primary Product |

| Chromic Acid (H₂CrO₄) | Chromate Ester | Two-electron oxidation | 2,6,6-Trimethyl-2-cyclohexen-1-one |

| PCC / PDC | Chromate Ester | Two-electron oxidation | 2,6,6-Trimethyl-2-cyclohexen-1-one |

| O₂ / Metal Catalyst | Allylic Hydroperoxide | Radical-chain reaction | 2,6,6-Trimethyl-2-cyclohexen-1-one |

Carbocation intermediates, such as those formed during Sₙ1/E1 reactions of this compound, are prone to rearrangement if a more stable carbocation can be formed. chemistrysteps.com Rearrangements typically involve a 1,2-shift of a hydride or an alkyl group. chemistrysteps.com

In the case of the carbocation generated from this compound, the initial secondary allylic carbocation at C1 can undergo a Wagner-Meerwein rearrangement. A 1,2-methyl shift from the adjacent, sterically crowded C6 quaternary center to the C1 carbocation center is a plausible pathway.

This rearrangement transforms the secondary allylic carbocation into a more stable tertiary carbocation at C6. This new carbocation can then be trapped by a nucleophile or undergo elimination to yield rearranged products. Such rearrangements are driven by the thermodynamic benefit of forming a more stable carbocationic intermediate. chemistrysteps.comyoutube.com

| Starting Carbocation | Shift Type | Rearranged Carbocation | Driving Force |

| Secondary, Allylic (at C1) | 1,2-Methyl Shift (from C6) | Tertiary (at C6) | Increased carbocation stability |

Ring Contraction and Expansion Reactions

The structural framework of this compound, featuring a six-membered ring, can undergo rearrangements to form either smaller or larger ring systems. These transformations are typically induced by acidic conditions or photochemical activation, leading to the formation of cyclopentane (B165970) or cycloheptane (B1346806) derivatives, respectively.

Acid-catalyzed ring contraction of cyclohexanol (B46403) derivatives often proceeds through a carbocation intermediate. In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. A subsequent 1,2-alkyl shift, involving migration of one of the gem-dimethyl groups, could lead to a ring-contracted cyclopentyl cation, which can then be trapped by a nucleophile or undergo elimination to yield a stable cyclopentene (B43876) derivative. The specific reaction conditions, including the nature of the acid catalyst and the solvent, play a crucial role in directing the reaction towards the desired ring-contracted product.

Conversely, photochemical ring expansion of cyclic alcohols can occur through various mechanisms, including Norrish Type I and Type II reactions of corresponding ketones or related derivatives. While direct photochemical ring expansion of this compound is not extensively documented, related transformations of cyclohexanone (B45756) derivatives suggest potential pathways. For instance, irradiation could induce homolytic cleavage of a carbon-carbon bond within the ring, leading to a diradical intermediate that can subsequently rearrange to a larger ring system. The substitution pattern of the cyclohexene ring in this compound would significantly influence the stability of the intermediates and the regioselectivity of the bond cleavage and rearrangement steps.

Stereospecific and Stereoselective Reaction Mechanisms

The presence of stereocenters in this compound and its derivatives makes the stereochemical outcome of their reactions a critical aspect of their chemistry. Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, and stereoselective reactions, where one stereoisomer is preferentially formed, are key in the synthesis of enantiomerically pure compounds.

For instance, the epoxidation of the double bond in this compound can proceed with high stereoselectivity. The directing effect of the allylic hydroxyl group can favor the delivery of the oxidant, such as a peroxy acid, to one face of the double bond, leading to the preferential formation of one diastereomeric epoxide. The stereochemistry of this epoxide is crucial as it can be further transformed into various diols and other functionalized cyclohexanes with defined stereochemistry.

Similarly, diastereoselective reductions of the corresponding ketone, 1,2,6,6-tetramethylcyclohex-2-en-1-one, can provide access to specific diastereomers of the alcohol. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the carbonyl group, leading to either the syn or anti diastereomer.

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of chemical transformations involving this compound. Transition metals, organocatalysts, and enzymes have all been explored for their potential to mediate reactions of this and related compounds.

Transition Metal Catalysis

Transition metal catalysts are widely used for a variety of organic transformations. In the context of this compound chemistry, palladium and ruthenium catalysts have shown significant utility.

Palladium-catalyzed reactions, such as allylic substitution and cross-coupling reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The allylic alcohol moiety in this compound can be activated by a palladium(0) catalyst to form a π-allyl palladium complex. This intermediate can then react with a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the allylic position.

Ruthenium catalysts are well-known for their application in olefin metathesis. Derivatives of this compound bearing an additional double bond could potentially undergo ring-closing metathesis to form bicyclic structures, or cross-metathesis with other olefins to introduce new substituents. Furthermore, ruthenium complexes can also catalyze isomerization reactions, potentially shifting the position of the double bond within the cyclohexene ring.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For transformations involving this compound, chiral organocatalysts can be employed to achieve high levels of enantioselectivity.

For example, chiral phosphoric acids can act as Brønsted acid catalysts, activating the molecule for various transformations. In reactions involving carbocationic intermediates, the chiral counterion provided by the phosphoric acid can effectively control the stereochemical outcome.

Chiral amine catalysts, such as proline and its derivatives, can be used to catalyze reactions like Michael additions of nucleophiles to the corresponding α,β-unsaturated ketone derived from this compound. The formation of a transient enamine or iminium ion with the catalyst can control the facial selectivity of the nucleophilic attack, leading to the formation of a specific stereoisomer.

Biocatalysis and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions. The application of biocatalysis to this compound offers opportunities for green and sustainable synthetic processes.

Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols. Through enantioselective acylation or deacylation, a lipase (B570770) can preferentially react with one enantiomer of this compound, allowing for the separation of the two enantiomers. This is a crucial step in the synthesis of enantiomerically pure compounds.

Microorganisms, such as fungi and bacteria, possess a wide range of enzymes that can catalyze various transformations. The biotransformation of this compound by specific microbial strains could lead to the formation of hydroxylated, oxidized, or other modified derivatives with high regio- and stereoselectivity. For instance, cytochrome P450 monooxygenases, found in many microorganisms, are known to catalyze the hydroxylation of C-H bonds, potentially introducing new functional groups onto the cyclohexene ring of the target molecule.

Below is a table summarizing the types of catalysis and their potential applications in the chemistry of this compound.

| Catalysis Type | Catalyst Example | Potential Reaction | Potential Product |

| Transition Metal | Palladium(0) complexes | Allylic Substitution | Functionalized cyclohexene derivatives |

| Ruthenium-based catalysts | Olefin Metathesis | Bicyclic or substituted cyclohexenes | |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric Rearrangements | Enantioenriched carbocycles |

| Chiral Amines (e.g., Proline) | Michael Addition | Chiral functionalized cyclohexanones | |

| Biocatalysis | Lipases | Kinetic Resolution | Enantiomerically pure alcohols/esters |

| Microorganisms (Fungi, Bacteria) | Hydroxylation, Oxidation | Hydroxylated or oxidized derivatives |

Stereochemical Aspects and Conformational Analysis of 1,2,6,6 Tetramethylcyclohex 2 En 1 Ol

Principles of Stereochemistry in Cyclohexene (B86901) Systems

Chirality and Stereogenic Centers in Unsaturated Cyclic Alcohols

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.orglibretexts.orglibretexts.org The most common source of chirality in organic molecules is the presence of a stereogenic center, typically a carbon atom bonded to four different groups. libretexts.orglibretexts.org In unsaturated cyclic alcohols like 1,2,6,6-tetramethylcyclohex-2-en-1-ol, the carbon atom bonded to the hydroxyl group (C-1) and the adjacent carbon atom (C-2) are potential stereogenic centers. The chirality of the molecule as a whole depends on the arrangement of substituents around these centers. libretexts.org

The carbon atom at position 1 (C-1) is bonded to a hydroxyl group, a methyl group, the C-2 carbon of the double bond, and the C-6 carbon. The carbon at position 2 (C-2) is part of the double bond and is attached to a methyl group, the C-1 carbon, and the C-3 carbon of the double bond. For a carbon to be a stereocenter, it must be sp3 hybridized and bonded to four different groups. In this case, C-1 is a potential stereocenter. C-2 is sp2 hybridized and part of a double bond, so it is not a stereocenter. However, the substitution pattern around the double bond can lead to geometric isomerism.

Geometric Isomerism in Cyclohexenes

Geometric isomerism, also known as cis-trans isomerism, can arise in substituted alkenes and cyclic compounds. uop.edu.pksiue.edu In cyclohexene systems, the ring structure generally restricts rotation around the double bond, making cis-trans isomerism possible if there are two different substituents on each of the double-bonded carbons. quora.comstackexchange.com However, due to the cyclic nature of smaller rings like cyclohexene, the trans configuration is highly strained and generally not observed. stackexchange.com

For this compound, the substituents on the double bond are on adjacent carbons (C-1 and C-2). The rigidity of the double bond and the cyclic structure are key factors in determining the spatial arrangement of the substituents.

Isomerism in Tetramethylcyclohexenol Systems

The specific substitution pattern of this compound gives rise to several stereoisomeric forms. Understanding the relationships between these isomers is crucial for comprehending the compound's chemical behavior.

Diastereomeric Relationships and Their Implications

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org They arise when a molecule has two or more stereocenters and the configuration of at least one, but not all, of these centers is different. In the case of this compound, the relative orientations of the methyl group at C-2 and the hydroxyl group at C-1 can lead to diastereomers. These isomers will have different physical properties, such as boiling points, melting points, and solubility, and may exhibit different chemical reactivities.

Enantiomeric Forms and Optical Activity

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.orglibretexts.org A molecule will have an enantiomer if it is chiral. For this compound, if the molecule as a whole is chiral, it will exist as a pair of enantiomers. These enantiomers will have identical physical properties, except for their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counterclockwise direction (levorotatory, (-)) by an equal magnitude. khanacademy.orgyoutube.com A 50:50 mixture of enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out. youtube.comwikipedia.org

Conformational Landscape of the Cyclohexenol (B1201834) Ring System

The presence of a double bond within the six-membered ring of this compound fundamentally alters its conformational preferences compared to a saturated cyclohexane (B81311) system. The sp² hybridization of two ring carbons imposes a degree of planarity, leading to distinct conformational possibilities.

Half-Chair and Other Relevant Conformations for Cyclohexenes

Unlike cyclohexane, which predominantly adopts a strain-free chair conformation, the cyclohexene ring is forced into conformations that accommodate the planar geometry of the double bond. The most stable and widely recognized conformation for cyclohexene and its derivatives is the half-chair (or sofa) conformation. libretexts.orgchemeurope.com In this arrangement, four of the ring's carbon atoms, including the two sp²-hybridized carbons of the double bond and the two adjacent carbons, are roughly coplanar. wikipedia.org The remaining two carbons are positioned out of this plane, one above and one below, minimizing both angle and torsional strain.

The flexibility of the ring allows for the interconversion between two enantiomeric half-chair forms through a process known as a ring flip. However, this process is significantly faster and has a lower energy barrier than the chair flip in cyclohexane. The transition state for this interconversion is believed to be a boat-like conformation, which is less stable due to increased torsional strain from eclipsed bonds and steric interactions. chemeurope.commasterorganicchemistry.com The half-chair conformation effectively alleviates the severe angle strain and eclipsing strain that would be present in a purely planar structure. libretexts.org

Steric and Electronic Influences on Conformation

The conformational equilibrium of this compound is dictated by a balance of steric and electronic effects exerted by its four methyl groups and the hydroxyl group.

Steric Effects: Steric hindrance, arising from the spatial arrangement of atoms, is a primary determinant of conformational stability. spcmc.ac.inchemrxiv.org In the half-chair conformation, substituents can occupy positions that are analogous to the axial and equatorial positions in a cyclohexane chair, termed pseudoaxial (or axial-like) and pseudoequatorial (or equatorial-like). Generally, bulky substituents prefer to occupy pseudoequatorial positions to minimize destabilizing steric interactions with other atoms on the ring. researchgate.net The most significant of these are 1,3-diaxial interactions, which are repulsive forces between axial substituents on carbons 1 and 3 (and other similar relationships). researchgate.net For this compound, the gem-dimethyl groups at the C6 position and the methyl groups at C1 and C2, along with the hydroxyl group at C1, create significant steric crowding that will strongly influence the preferred half-chair conformation.

Electronic Effects: These effects involve the influence of electron distribution on molecular geometry and stability. chemrxiv.org Hyperconjugation, an interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, can play a role in stabilizing certain conformations. nih.gov For the hydroxyl group at the allylic C1 position, stereoelectronic effects such as the anomeric effect, although typically discussed in heterocyclic systems, can have analogous influences. The orientation of the C-O bond relative to the double bond can affect the stability of the conformation through orbital overlap. The interplay between minimizing steric repulsion and optimizing favorable electronic interactions determines the final conformational landscape. researchgate.netnih.gov

Axial and Equatorial Preferences of Substituents

In the context of the half-chair conformation of this compound, the substituents at the sp³-hybridized carbons (C1, C4, C5, and C6) will adopt either pseudoaxial or pseudoequatorial orientations.

Substituents in pseudoaxial positions are oriented roughly perpendicular to the approximate plane of the four coplanar carbons, while those in pseudoequatorial positions point outwards from the periphery of the ring. libretexts.org Large substituents create significant steric strain when placed in pseudoaxial positions due to interactions with other axial or pseudoaxial groups. youtube.com

Given the structure of this compound:

C1 Substituents (OH, CH₃): The hydroxyl and methyl groups are at an allylic position. The relative stability of placing the bulky methyl group in a pseudoequatorial versus a pseudoaxial position will be a major factor. The conformer with the C1-methyl group in the pseudoequatorial position is expected to be significantly more stable to avoid steric clashes.

The energetic cost associated with placing a substituent in an axial position is quantified by its "A-value." While A-values are formally defined for cyclohexane systems, the principle remains the same: bulkier groups have a stronger preference for the less sterically hindered equatorial (or pseudoequatorial) position. masterorganicchemistry.com

| Position | Substituent | Preferred Orientation | Primary Reason |

|---|---|---|---|

| C1 | -CH₃ | Pseudoequatorial | Minimization of steric strain (1,3-diaxial-like interactions). |

| C1 | -OH | Pseudoaxial/Pseudoequatorial | Balance between steric size and potential electronic effects (e.g., hydrogen bonding). |

| C6 | -CH₃ (one of two) | Pseudoequatorial | Steric preference for the less hindered position. |

| C6 | -CH₃ (one of two) | Pseudoaxial | Forced into this position due to gem-dimethyl substitution. |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The structure of this compound contains a chiral center at the C1 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-1,2,6,6-tetramethylcyclohex-2-en-1-ol. The synthesis of a single enantiomer (enantioselective synthesis) or a specific diastereomer is a significant goal in organic chemistry.

Methodologies for the stereoselective synthesis of substituted cyclohexenols often involve several key strategies:

Asymmetric Reduction of a Prochiral Ketone: A common and effective method for creating chiral alcohols is the enantioselective reduction of the corresponding ketone, in this case, 1,2,6,6-tetramethylcyclohex-2-en-1-one. This can be achieved using chiral reducing agents or a combination of a reducing agent and a chiral catalyst. For example, asymmetric transfer hydrogenation using chiral ruthenium catalysts has been successfully employed for the synthesis of enantiomerically enriched cyclohexenols. mdpi.com

Enantioselective Deprotonation: The deprotonation of a corresponding epoxide (e.g., 1,2-epoxy-1,2,6,6-tetramethylcyclohexane) using a chiral lithium amide base can lead to the formation of an enantiomerically enriched allylic alcohol. researchgate.net

Diastereoselective Reactions: When a molecule already contains one or more chiral centers, the introduction of a new one can be influenced by the existing stereochemistry. Diastereoselective synthesis aims to control this outcome. beilstein-journals.orgnih.gov For instance, the addition of a methyl group to a chiral cyclohexenone precursor could proceed with a facial bias dictated by the existing substituents on the ring, leading to the preferential formation of one diastereomer over another.

| Strategy | Precursor | Key Reagent/Catalyst | Outcome |

|---|---|---|---|

| Asymmetric Reduction | 1,2,6,6-Tetramethylcyclohex-2-en-1-one | Chiral metal catalysts (e.g., Ru, Rh) with a hydrogen source | Enantiomerically enriched (R)- or (S)-alcohol |

| Enantioselective Deprotonation | 1,2-Epoxy-1,2,6,6-tetramethylcyclohexane | Chiral Lithium Amide Bases | Enantiomerically enriched allylic alcohol |

| Diastereoselective Addition | Chiral cyclohexenone derivative | Organometallic reagent (e.g., CH₃Li, CH₃MgBr) | Preferential formation of one diastereomer |

The specific choice of synthetic route would depend on the availability of starting materials and the desired stereochemical outcome. The development of such synthetic methods is crucial for accessing stereochemically pure samples of this compound for further study and application. acs.orgresearchgate.netmdpi.com

Advanced Characterization and Spectroscopic Studies of 1,2,6,6 Tetramethylcyclohex 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 1,2,6,6-tetramethylcyclohex-2-en-1-ol, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its proton and carbon environments, connectivity, and stereochemistry.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The vinylic proton at the third position (C3) is expected to appear as a triplet in the downfield region, typically around 5.5-6.0 ppm, due to its proximity to the double bond. The protons of the methyl group attached to the double bond at the second position (C2) would likely produce a singlet at approximately 1.7-2.1 ppm. The gem-dimethyl groups at the sixth position (C6) are diastereotopic and are therefore expected to give rise to two distinct singlets, likely in the range of 0.9-1.3 ppm. The methylene (B1212753) protons at the fourth and fifth positions (C4 and C5) would present as complex multiplets in the aliphatic region of the spectrum, generally between 1.4 and 2.2 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on concentration and solvent, but it could be expected in the range of 1.0-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -OH | 1.0 - 4.0 | broad s | 1H |

| H-3 | 5.5 - 6.0 | t | 1H |

| CH₂-4 | 1.8 - 2.2 | m | 2H |

| CH₂-5 | 1.4 - 1.8 | m | 2H |

| CH₃-C2 | 1.7 - 2.1 | s | 3H |

| CH₃-C6 (a) | 0.9 - 1.3 | s | 3H |

| CH₃-C6 (b) | 0.9 - 1.3 | s | 3H |

| CH₃-C1 | 1.1 - 1.5 | s | 3H |

s = singlet, t = triplet, m = multiplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms in unique electronic environments.

The quaternary carbons of the double bond (C1 and C2) are expected to resonate in the downfield region, typically between 120 and 140 ppm. The carbon bearing the hydroxyl group (C1) would be further downfield due to the deshielding effect of the oxygen atom, likely in the 70-80 ppm range. The quaternary carbon at the sixth position (C6) is predicted to appear around 30-40 ppm. The methylene carbons (C4 and C5) would likely produce signals in the 20-40 ppm range, while the methyl carbons will be found in the most upfield region of the spectrum, typically between 20 and 30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 70 - 80 |

| C2 | 125 - 140 |

| C3 | 120 - 135 |

| C4 | 20 - 40 |

| C5 | 20 - 40 |

| C6 | 30 - 40 |

| CH₃-C1 | 20 - 30 |

| CH₃-C2 | 20 - 30 |

| CH₃-C6 (a) | 20 - 30 |

| CH₃-C6 (b) | 20 - 30 |

Two-dimensional (2D) NMR experiments would be crucial in confirming the structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the vinylic proton (H3) and the adjacent methylene protons (H4) would be expected.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. For example, correlations between the protons of the methyl groups at C6 and the quaternary carbon C6, as well as the neighboring C5, would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be instrumental in determining the stereochemistry of the molecule, for instance, by showing correlations between the methyl groups and other protons on the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation patterns. The molecular formula of the compound is C₁₀H₁₈O, giving it a molecular weight of 154.25 g/mol .

The mass spectrum of a tertiary alcohol like this one may show a weak or absent molecular ion peak (M⁺) at m/z 154. whitman.edu Common fragmentation pathways for cyclic alcohols include the loss of a water molecule, which would lead to a significant peak at m/z 136 (M-18). Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom, is also a likely fragmentation route. libretexts.org The loss of a methyl group would result in a fragment at m/z 139 (M-15). Further fragmentation of the ring structure would lead to a complex pattern of smaller ions.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 139 | [C₉H₁₅O]⁺ | Loss of a methyl radical (•CH₃) |

| 136 | [C₁₀H₁₆]⁺ | Loss of water (H₂O) |

| 121 | [C₉H₁₃]⁺ | Loss of a methyl radical and water |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, a prominent broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol. The broadness of this peak is a result of hydrogen bonding. libretexts.org The C-O stretching vibration of the tertiary alcohol would likely appear as a strong band in the 1100-1200 cm⁻¹ range. quimicaorganica.org The C=C stretching of the double bond would give a weak to medium absorption band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=C Stretch (Alkene) | 1640 - 1680 | Weak to Medium |

| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If this compound could be obtained as a suitable single crystal, X-ray diffraction analysis would unequivocally determine its solid-state conformation, including bond lengths, bond angles, and torsional angles. wikipedia.org

This technique would also be capable of establishing the absolute configuration of the chiral center at C1, which is crucial for understanding the molecule's stereochemical properties. The resulting crystal structure would provide invaluable information about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group. However, obtaining single crystals suitable for X-ray diffraction can be a significant challenge.

Computational and Theoretical Investigations of 1,2,6,6 Tetramethylcyclohex 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and various spectroscopic properties, offering deep insights into molecular stability and reactivity.

Density Functional Theory (DFT) Studies of Ground States and Transition States

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net For a molecule like 1,2,6,6-tetramethylcyclohex-2-en-1-ol, DFT calculations would be employed to optimize the ground state geometry, providing precise information on bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is instrumental in exploring chemical reactions by locating and characterizing transition states. For instance, in the acid-catalyzed dehydration of this compound, DFT could be used to model the reaction pathway, calculating the activation energies for the formation of various possible alkene products. Studies on the isomerization of other allylic alcohols have successfully used DFT to elucidate reaction mechanisms and determine the rate-determining steps. acs.orgacs.org

A hypothetical DFT study on this compound might involve the following parameters, extrapolated from studies on similar molecules:

| Parameter | Typical DFT Functional | Typical Basis Set | Properties Calculated |

| Geometry Optimization | B3LYP, M06-2X | 6-31G(d), 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | B3LYP, PBE0 | 6-311++G(d,p) | HOMO-LUMO gap, Mulliken charges, dipole moment |

| Transition State Search | B3LYP, M06-2X | 6-31G(d) | Activation energy barriers, reaction pathways |

This table is illustrative and based on common practices in computational chemistry for organic molecules.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory and can provide very accurate molecular properties. rsc.org These methods are computationally more demanding than DFT but can be used to benchmark the results from other methods. For this compound, ab initio calculations could yield highly accurate predictions of its electronic energy, ionization potential, and electron affinity.

Semi-empirical methods, on the other hand, are much faster and can be applied to larger systems. acs.org They use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they can be useful for initial conformational searches and for studying large molecular assemblies.

Conformational Energy Calculations and Potential Energy Surfaces

The flexible six-membered ring of this compound can adopt various conformations, and understanding their relative energies and the barriers to their interconversion is crucial for comprehending its behavior.

Strain Energy Analysis in the Cyclohexene (B86901) Ring

The cyclohexene ring in this compound adopts a half-chair conformation to relieve the strain associated with a planar ring. The presence of four methyl groups and a hydroxyl group introduces significant steric and torsional strain. The gem-dimethyl group at the C6 position is particularly notable for its influence on the ring's conformation.

Strain energy can be computationally estimated by comparing the heat of formation of the actual molecule with that of a hypothetical strain-free reference compound. swarthmore.edulibretexts.org For this compound, the primary sources of strain would be:

Angle Strain: Deviation of bond angles from the ideal sp3 (109.5°) and sp2 (120°) values.

Torsional Strain: Eclipsing interactions between substituents on adjacent carbons.

Steric Strain (van der Waals strain): Repulsive interactions between non-bonded atoms that are in close proximity. The 1,3-diaxial interactions are a classic example of this in cyclohexane (B81311) systems. libretexts.org

Interconversion Pathways Between Conformers

The different half-chair conformers of this compound can interconvert through a process of ring-flipping. A computational study would map out the potential energy surface (PES) for this process. libretexts.orgwikipedia.org The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. youtube.com

By identifying the energy minima (stable conformers) and the saddle points (transition states) on the PES, the pathways for interconversion can be determined. For a substituted cyclohexene, the ring inversion would proceed through a higher-energy boat or twist-boat conformation. The energy barrier for this process provides information about the conformational flexibility of the molecule at a given temperature. A computational study on dimethylcyclohexanes has explored these interconversion pathways in detail. researchgate.net

A hypothetical energy profile for the ring inversion of a substituted cyclohexene is shown below:

| Conformation | Relative Energy (kcal/mol) | Description |

| Half-Chair (A) | 0 | Most stable conformer |

| Transition State (Boat) | 5-10 | Energy maximum for interconversion |

| Half-Chair (B) | Varies | Less stable conformer |

This table provides a generalized representation of a conformational energy profile.

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, an allylic alcohol, several reaction types could be investigated.

A key reaction for allylic alcohols is acid-catalyzed dehydration, which can lead to the formation of various diene products. Computational modeling can help predict the regioselectivity and stereoselectivity of such eliminations. By calculating the energies of the carbocation intermediates and the transition states leading to different products, the most favorable reaction pathway can be identified. Theoretical studies on alkanol dehydration have provided significant insights into these mechanisms. researchgate.net

Another important reaction is isomerization. Computational studies on the base-catalyzed isomerization of allylic alcohols have shown how different reaction pathways can be modeled to understand the role of the catalyst and the substrate's electronic effects. acs.org For this compound, a similar approach could be used to investigate its potential rearrangement to a ketone.

The following table outlines a hypothetical computational approach to studying the dehydration of this compound:

| Reaction Step | Computational Method | Information Gained |

| Protonation of the hydroxyl group | DFT with a solvent model | Energetics of the initial activation step |

| Formation of carbocation intermediate | DFT geometry optimization | Structure and stability of the intermediate |

| Deprotonation to form different dienes | DFT transition state search | Activation barriers for competing pathways, predicting the major product |

This table illustrates a typical workflow for reaction mechanism elucidation using computational methods.

Transition State Characterization

No dedicated studies on the transition state characterization of reactions involving this compound were identified. Research in this area would be crucial for understanding the mechanisms of its potential reactions, such as dehydration, oxidation, or rearrangement. Characterizing the geometry, vibrational frequencies, and electronic structure of transition states would provide fundamental insights into the reaction pathways and the factors controlling them.

Energetics and Kinetics of Transformations

Similarly, there is a lack of published data on the energetics and kinetics of transformations involving this compound. Such studies, typically employing methods like Density Functional Theory (DFT), would be invaluable for determining activation energies, reaction enthalpies, and rate constants for its various potential chemical conversions. This information is essential for predicting the feasibility and outcomes of reactions under different conditions.

Prediction of Spectroscopic Parameters via Computational Methods

While computational methods are frequently used to predict spectroscopic parameters like NMR and IR spectra for organic molecules, specific predictions for this compound are not available in the current body of scientific literature. Such computational predictions, when correlated with experimental data, are powerful tools for structural elucidation and for understanding the electronic environment of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of this compound, which could be explored through molecular dynamics simulations, remains uninvestigated. These simulations could provide critical information on the conformational landscape, solvent effects, and intermolecular interactions of the molecule, which are vital for understanding its behavior in various chemical and biological systems.

Biosynthetic Relevance and Natural Product Connections of Tetramethylcyclohexenol Frameworks

Natural Occurrence of Tetramethylcyclohexenol-like Structures

While the direct isolation of 1,2,6,6-tetramethylcyclohex-2-en-1-ol from natural sources is not widely documented, the core chemical framework is prevalent in a significant class of C13-apocarotenoids known as ionones and their derivatives. These compounds are formed from the oxidative cleavage of carotenoids, which are C40 tetraterpenoids. This cleavage is catalyzed by a family of enzymes called carotenoid cleavage dioxygenases (CCDs).

For instance, the enzymatic cleavage of β-carotene by CCD1 yields β-ionone, a ketone with the 2,6,6-trimethylcyclohex-1-enyl moiety. Similarly, the cleavage of α-carotene can produce α-ionone, which possesses the 2,6,6-trimethylcyclohex-2-enyl structure. These ionones are well-known for their characteristic floral and woody aromas and are found in a wide variety of flowers (e.g., roses, violets), fruits (e.g., raspberries, apricots), and essential oils.

The corresponding alcohols, known as ionols, can be formed in nature through the enzymatic reduction of the ionone (B8125255) ketones. For example, dihydro-β-ionol has been identified as a product of the biotransformation of β-ionone by various microorganisms. The presence of these precursor ketones (ionones) and related alcohols (ionols) in nature strongly suggests a plausible biosynthetic pathway for tetramethylcyclohexenol structures, even if the specific compound this compound is not commonly reported. A structurally similar compound, 3-Cyclohexene-1-methanol, .alpha., .alpha. 4-trimethyl, has been identified as a constituent of the essential oil of Pinus sylvestris, indicating that such tetramethylcyclohexene alcohol frameworks do exist in the plant kingdom. nih.gov

| Compound Family | Precursor Carotenoid | Key Cleavage Enzyme | Example(s) | Natural Sources |

| Ionones (Ketones) | β-Carotene, α-Carotene | Carotenoid Cleavage Dioxygenases (CCDs) | β-Ionone, α-Ionone | Roses, Violets, Raspberries, Tea, Tobacco |

| Damascones (Ketones) | Neoxanthin | Carotenoid Cleavage Dioxygenases (CCDs) | β-Damascone, α-Damascone | Roses, Grapes (Wine), Apples |

| Ionols (Alcohols) | Ionones | Reductases | Dihydro-β-ionol | Microbial biotransformation products |

Biomimetic Synthesis Approaches Inspired by Natural Pathways

The elegance and efficiency of enzymatic cyclizations in terpenoid biosynthesis have inspired chemists to develop biomimetic synthesis strategies. These approaches aim to mimic the proposed biosynthetic pathways to construct complex natural product skeletons. The cyclization of acyclic precursors like geraniol and its derivatives to form monocyclic terpenoids is a prime example of a successful biomimetic approach. thegoodscentscompany.comnih.gov

In nature, the cyclization of geranyl pyrophosphate (GPP) to form cyclic monoterpenes like limonene involves the formation of an α-terpinyl cation intermediate. Biomimetic syntheses often employ acid catalysis to mimic the role of the enzyme's active site in protonating a double bond or facilitating the departure of a leaving group to generate a carbocation. This carbocation then undergoes a spontaneous or directed cyclization to form the desired ring system.

For instance, the acid-catalyzed cyclization of geraniol derivatives has been extensively studied as a method to produce α- and β-cyclogeraniol, which are key precursors to ionones and damascones. nih.gov These reactions often face challenges in controlling the regioselectivity of the final double bond position (α, β, or γ isomers) and the stereochemistry of the resulting ring. However, by carefully choosing the substrate, reaction conditions, and catalyst (e.g., Lewis acids, zeolites), chemists have achieved high levels of control, providing efficient routes to these valuable fragrance and flavor compounds. lookchem.com This biomimetic approach not only provides a powerful tool for total synthesis but also offers valuable insights into the mechanistic details of the corresponding enzymatic reactions. thegoodscentscompany.com

Conclusion and Future Research Directions in 1,2,6,6 Tetramethylcyclohex 2 En 1 Ol Chemistry

Summary of Key Academic Contributions and Insights

Academic research related to 1,2,6,6-Tetramethylcyclohex-2-en-1-ol has primarily focused on its synthesis and stereochemistry, often as a product of the biotransformation of more common apocarotenoids like α-ionone.

Key contributions include:

Biotransformation Pathways: A significant body of work has been dedicated to the microbial transformation of cyclic terpenes. nih.govjmaps.in Fungi, in particular, have been shown to be effective biocatalysts. Studies on the biotransformation of α-ionone by various fungal species have demonstrated the production of hydroxylated derivatives, including this compound. nih.govnih.gov These processes are valued for their high regio- and stereoselectivity, which are often difficult to achieve through traditional chemical methods. jmaps.in

Stereochemical Elucidation: The enzymatic reduction of a precursor ketone or the hydroxylation of the cyclohexene (B86901) ring leads to the formation of specific stereoisomers of this compound. The characterization of these isomers has been a focal point, contributing to a deeper understanding of enzyme-substrate interactions and reaction mechanisms in microbial systems. nih.gov

Synthetic Approaches: While biotransformation is a key route, chemical synthesis of substituted cyclohexenols remains a fundamental area of organic chemistry. Research into the stereoselective synthesis of related cyclohexenol (B1201834) derivatives provides a foundation for developing methods to access specific isomers of this compound. mdpi.comrsc.org These methods often involve stereoselective reduction of corresponding ketones or allylic oxidation of the parent cyclohexene.

The primary insights gained from this research emphasize the utility of biocatalysis in generating chiral molecules with high purity and the intricate relationship between substrate structure and enzymatic activity.

Unresolved Questions and Emerging Research Avenues

Despite the progress made, several questions regarding this compound remain unanswered, opening up new avenues for research.

Unresolved Questions:

What is the full spectrum of microorganisms capable of producing this compound from ionone (B8125255) precursors?

What are the specific enzymes (e.g., cytochrome P450 monooxygenases, alcohol dehydrogenases) responsible for its formation in these organisms, and what are their precise mechanisms?

What are the sensory properties (odor, taste) of the individual stereoisomers of this compound?

Does this compound possess any significant biological activities (e.g., antimicrobial, anti-inflammatory, insecticidal) that have yet to be explored? mdpi.com

Emerging Research Avenues:

Metabolic Engineering: With a better understanding of the biosynthetic pathways, microorganisms could be genetically engineered to enhance the yield and stereoselectivity of this compound production. nih.govresearchgate.net

Screening for Biological Activity: A systematic evaluation of the different isomers for various biological activities could uncover novel applications in pharmaceuticals or agrochemicals.

Flavor and Fragrance Chemistry: Given its structural similarity to known aroma compounds, detailed sensory analysis of the pure isomers could lead to its use as a novel fragrance or flavor ingredient. nih.gov

Chiral Synthon Development: The compound could serve as a valuable chiral building block for the asymmetric synthesis of more complex molecules. jmaps.in

Potential for Methodological Advancements in Synthesis and Characterization

Future research will likely benefit from and contribute to methodological advancements in both the creation and analysis of this compound.

Synthesis:

Chemoenzymatic Synthesis: Combining chemical synthesis to create advanced precursors with enzymatic transformations for key stereoselective steps could provide more efficient and flexible routes to specific isomers.

Asymmetric Catalysis: The development of novel chiral catalysts for the stereoselective reduction of the corresponding enone or for the allylic hydroxylation of 1,6,6-trimethyl-1-cyclohexene could offer a powerful alternative to biotransformation.

Flow Chemistry: Implementing synthetic or biosynthetic pathways in continuous flow reactors could improve reaction efficiency, control, and scalability.

Characterization:

Advanced Chromatography: Modern gas chromatography (GC) techniques, such as multidimensional GC coupled with mass spectrometry (GCxGC-MS), can provide superior separation and identification of complex isomeric mixtures of terpene derivatives. theharvestercompany.comnih.gov

Chiral Separation: Further development of chiral stationary phases for both GC and high-performance liquid chromatography (HPLC) is crucial for the accurate quantification of enantiomeric excess in asymmetric synthesis and biotransformation.

Spectroscopic Methods: The use of advanced NMR techniques, such as vibrational circular dichroism (VCD), could aid in the unambiguous determination of the absolute configuration of the chiral centers.

| Technique | Application in this compound Research | Potential Advancement |

| GC-MS | Profiling of biotransformation products, identification of isomers. nih.govyoutube.com | High-resolution mass spectrometry for accurate mass determination and formula prediction. |

| Chiral HPLC/GC | Separation and quantification of enantiomers and diastereomers. | Development of novel stationary phases for improved resolution of terpene alcohols. |

| NMR Spectroscopy | Structural elucidation of new derivatives. | Use of computational chemistry to predict NMR spectra and aid in stereochemical assignments. |

| Metabolic Engineering | Enhancing microbial production yields. nih.gov | CRISPR-Cas9 mediated gene editing for precise pathway modification. |

Broader Implications for Fundamental Organic Chemistry Research and Chemical Biology

The study of this compound, while specific, has broader implications for several scientific fields.

Fundamental Organic Chemistry: Research into the stereoselective synthesis of this molecule contributes to the general toolkit of asymmetric synthesis. It provides a platform for testing new catalysts and methodologies for controlling stereochemistry in cyclic systems, a persistent challenge in organic synthesis. rsc.orgnih.gov

Biocatalysis and Enzyme Evolution: Understanding how different microbial enzymes transform a common substrate like α-ionone into a variety of products, including this compound, provides insights into enzyme promiscuity and evolution. This knowledge can be harnessed to develop novel biocatalysts for green chemistry applications. nih.govnih.gov

Chemical Biology: If this compound or its derivatives are found to have biological activity, they could be developed into chemical probes to study biological pathways. For instance, terpene derivatives have been investigated for their potential to combat antimicrobial resistance, and this compound could be a candidate for such studies. mdpi.com

Metabolomics: As a naturally occurring, albeit minor, component in some systems, its identification and quantification are relevant to metabolomic studies aiming to create comprehensive profiles of secondary metabolites in plants and microorganisms.

In essence, this compound serves as a model compound whose study pushes the boundaries of stereoselective synthesis, expands our understanding of microbial metabolism, and may unlock new functional molecules for practical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,6,6-Tetramethylcyclohex-2-en-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenolysis or oxidation of substituted cyclohexene precursors. For example, catalytic hydrogenolysis using palladium chloride or magnesium acetate in hexane solvent under controlled pressure (5–10 bar) has been reported for similar cyclohexenol derivatives . Key factors include:

- Catalysts : Palladium chloride (selectivity >80%) vs. magnesium acetate (lower cost, ~70% yield).

- Solvents : Hexane minimizes side reactions compared to polar solvents.

- Temperature : Optimal range: 80–100°C for 4–6 hours.

- Reference Table :

| Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Palladium chloride | Hexane | 75–80 | >80 |

| Magnesium acetate | Hexane | 65–70 | 70–75 |

Q. How is the structural configuration of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. For example:

- ¹H NMR : Peaks at δ 5.6–5.8 ppm (olefinic protons) and δ 1.2–1.5 ppm (methyl groups) confirm the cyclohexene backbone and substituents .

- GC-MS : Retention time (~8.2 min) and molecular ion peak (m/z 168) correlate with theoretical values. Cross-referencing with NIST databases ensures accuracy .

Advanced Research Questions

Q. How can selectivity challenges in synthesizing the cis vs. trans isomers of this compound be addressed?

- Methodological Answer : Hybrid catalysts (e.g., polyoxometalate/metal–organic frameworks) improve stereochemical control. A study on cyclohexene derivatives demonstrated 90% cis-isomer selectivity using tungsten-based polyoxometalates under mild conditions (60°C, 3 hours) . Key variables:

- Catalyst design : Acidic sites in MOFs stabilize transition states favoring cis configuration.

- Solvent polarity : Non-polar solvents (hexane) reduce isomerization post-synthesis.

Q. How should researchers resolve contradictions in reported reaction yields for this compound across studies?

- Methodological Answer : Systematic analysis of reaction parameters is essential. For instance:

- Case Study : Discrepancies in yields (60% vs. 80%) for palladium-catalyzed reactions may arise from trace oxygen (promoting oxidation) or impurities in starting materials. Replicate experiments under inert atmospheres (N₂/Ar) and validate reagent purity via HPLC .

- Statistical tools : ANOVA or Design of Experiments (DoE) can isolate critical variables (e.g., catalyst loading, solvent ratio).

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : High-Resolution Liquid Chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) achieves detection limits <0.1% for byproducts. For example:

- Column : C18 reverse-phase (3 µm particle size).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid.

- MS detection : MRM mode targeting m/z 168 → 123 (quantifier) and m/z 168 → 95 (qualifier) .

Methodological Considerations

- Synthetic Optimization : Prioritize catalysts with high turnover numbers (e.g., PdCl₂) to reduce waste .

- Data Validation : Cross-check NMR/GC-MS results with computational models (DFT for stereochemistry) .

- Contradiction Mitigation : Pre-publish raw datasets and experimental logs in repositories like Zenodo for peer verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.